molecular formula C25H34N2O5 B115353 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153182-60-6

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B115353
CAS RN: 153182-60-6
M. Wt: 442.5 g/mol
InChI Key: MFPWTYXTECUSIK-LWSSLDFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as Ro 20-1724 and belongs to the class of phosphodiesterase inhibitors. Ro 20-1724 has various applications in scientific research, including its use in studying the biochemical and physiological effects of phosphodiesterase inhibitors, as well as its potential as a therapeutic agent for various diseases.

Mechanism of Action

Ro 20-1724 selectively inhibits PDE4 enzymes by binding to the catalytic site of the enzyme, thereby preventing the breakdown of cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides, which in turn, leads to various physiological effects, including anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Ro 20-1724 has various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. Ro 20-1724 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Ro 20-1724 has also been shown to modulate the immune response by inhibiting the activation of T-cells and the production of various cytokines.

Advantages and Limitations for Lab Experiments

Ro 20-1724 has various advantages and limitations for lab experiments. One of the main advantages of Ro 20-1724 is its selectivity for PDE4 enzymes, which allows for the study of the specific physiological effects of PDE4 inhibition. However, Ro 20-1724 has also been shown to have off-target effects, including the inhibition of PDE3 enzymes, which can lead to cardiovascular side effects. Another limitation of Ro 20-1724 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for the study of Ro 20-1724, including its potential as a therapeutic agent for various diseases. Ro 20-1724 has been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Ro 20-1724 has also been shown to have potential as a therapeutic agent for neurological disorders, including Alzheimer's disease and Parkinson's disease, due to its ability to modulate the immune response and improve cognitive function. Further studies are needed to determine the safety and efficacy of Ro 20-1724 as a therapeutic agent for these diseases.

Synthesis Methods

Ro 20-1724 can be synthesized using various methods, including the reaction of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol with 2-methoxyethylamine and phenylmethylchloride. The resulting compound can then be purified using various techniques, including chromatography and recrystallization.

Scientific Research Applications

Ro 20-1724 has various applications in scientific research, including its use in studying the biochemical and physiological effects of phosphodiesterase inhibitors. Phosphodiesterase inhibitors are compounds that inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of various cellular processes, including the breakdown of cyclic nucleotides. Ro 20-1724 has been shown to selectively inhibit phosphodiesterase type 4 (PDE4) enzymes, which are involved in the regulation of various physiological processes, including inflammation, immune response, and memory formation.

properties

CAS RN

153182-60-6

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-1,3-diazepan-2-one

InChI

InChI=1S/C25H34N2O5/c1-31-15-13-26-21(17-19-9-5-3-6-10-19)23(28)24(29)22(18-20-11-7-4-8-12-20)27(25(26)30)14-16-32-2/h3-12,21-24,28-29H,13-18H2,1-2H3/t21-,22-,23+,24+/m1/s1

InChI Key

MFPWTYXTECUSIK-LWSSLDFYSA-N

Isomeric SMILES

COCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

SMILES

COCCN1C(C(C(C(N(C1=O)CCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

COCCN1C(C(C(C(N(C1=O)CCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Other CAS RN

153182-60-6

synonyms

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(2-methoxyethyl)-1,3-d iazepan-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.